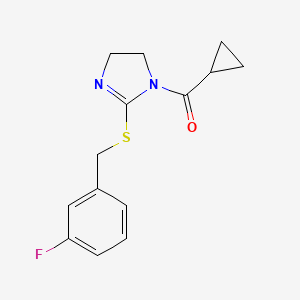

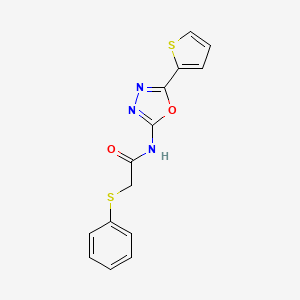

cyclopropyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel 1,2,4-triazole derivative . It has a molecular weight of 178.2 and a molecular formula of C11H11FO . It’s synthesized and recrystallized from ethanol .

Synthesis Analysis

The compound was synthesized by multi-step reactions under microwave-assisted conditions . The synthesis involved introducing a cyclopropane pharmacophore into a 1,2,4-triazole scaffold .Molecular Structure Analysis

The compound crystallized in the orthorhombic space group Pbca . The X-ray analysis reveals that not only intermolecular O–H···N interactions, but also C-H···π stacking interactions exist in the adjacent molecules .Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.2 and a molecular formula of C11H11FO . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cyclopropyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various scientific research areas. One of the primary focuses has been on its synthesis and the exploration of its chemical properties. Studies have illustrated convenient procedures for the synthesis of compounds like ciproxifan, a histamine H3‐receptor antagonist, showcasing the versatility of cyclopropyl and fluorobenzyl components in medicinal chemistry (Stark, 2000). Furthermore, research into the facile and convenient synthesis of new derivatives incorporating thiophene moieties highlights the potential for creating novel compounds with significant biological activities (Mabkhot et al., 2010).

Anti-mycobacterial and Antitumor Activities

A notable area of application for compounds related to this compound is in the development of anti-mycobacterial agents. An efficient synthesis approach led to the creation of phenyl cyclopropyl methanones that demonstrated promising anti-tubercular activities against M. tuberculosis H37Rv in vitro, with some compounds showing activity against multidrug-resistant strains (Dwivedi et al., 2005). Additionally, the synthesis of fluorinated analogs of known fluorophores has revealed that such modifications can significantly enhance photostability and improve spectroscopic properties, opening up new avenues for research in materials science and pharmaceuticals (Woydziak et al., 2012).

Catalyst and Solvent-Free Synthesis

The exploration of catalyst- and solvent-free synthesis methods has also been a key application area. For instance, the microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions facilitated the efficient synthesis of benzamide derivatives, highlighting the potential for greener chemistry practices in the development of novel compounds (Moreno-Fuquen et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

cyclopropyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2OS/c15-12-3-1-2-10(8-12)9-19-14-16-6-7-17(14)13(18)11-4-5-11/h1-3,8,11H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJDZSAMQSDSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)

![N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746896.png)

![ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate](/img/structure/B2746897.png)

![4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2746902.png)

![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)

![4-N-[1-(Benzenesulfonyl)piperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2746908.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)